2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid
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Overview
Description
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Imidazo[1,2-a]quinolin-2-yl)butanoic acid: Contains a quinoline ring, offering different biological activities.
2-(Imidazo[1,2-a]pyrazin-2-yl)butanoic acid: Features a pyrazine ring, which may alter its chemical reactivity and biological properties.
Uniqueness
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is unique due to its specific imidazo[1,2-a]pyrimidine core, which provides distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
MVOSXTICSYHNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)C(=O)O |
Origin of Product |
United States |
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